[6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine
Description
[6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine is a pyridine derivative featuring a methanamine group (-CH2NH2) at position 3 of the pyridine ring and a 2,5-dimethylphenoxy substituent at position 6. Pyridine-based methanamines are frequently explored in medicinal chemistry due to their ability to interact with biological targets, such as enzymes or receptors, via hydrogen bonding and π-π interactions .
Structure
3D Structure
Properties
IUPAC Name |
[6-(2,5-dimethylphenoxy)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-3-4-11(2)13(7-10)17-14-6-5-12(8-15)9-16-14/h3-7,9H,8,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXVQJKTEITLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=NC=C(C=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Substitution with Dimethylphenoxy Group:
Introduction of the Methanamine Group: The methanamine group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives, enhancing the compound’s chemical versatility.
Substitution: The dimethylphenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that pyridine derivatives, including [6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine, exhibit significant anticancer activities. For instance, compounds with similar structures have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. A study highlighted the synthesis of novel pyridine derivatives that demonstrated cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further development in oncology treatments .
Neuroprotective Effects
Research has also pointed to the neuroprotective potential of pyridine-based compounds. These compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A specific case study demonstrated that a related compound improved cognitive function in animal models by reducing oxidative stress and inflammation in neuronal tissues .
Agrochemical Applications
Insecticidal Activity
The compound has been investigated for its insecticidal properties against various agricultural pests. A study focused on the synthesis of thiazole phenoxypyridine derivatives revealed that these compounds exhibited potent insecticidal activity against pests like Mythimna separata and Tetranychus cinnabarinus. The inclusion of the pyridine moiety significantly enhanced bioactivity, making it a candidate for developing new insecticides .
Herbicide Safeners
Another application is in the realm of herbicide safeners. Research has shown that certain derivatives can protect crops from herbicide toxicity by enhancing the plant's metabolic pathways to detoxify harmful substances. For example, a compound structurally related to this compound was found to improve maize tolerance against fomesafen, a commonly used herbicide. The treated plants exhibited increased growth recovery rates and enhanced enzymatic activities critical for detoxification processes .
Material Science
Organic Light Emitting Diodes (OLEDs)
In material science, this compound has been explored for its potential use in OLED technology. Its unique electronic properties make it suitable for developing phosphorescent materials that can achieve high quantum yields. A case study demonstrated the successful incorporation of similar pyridine derivatives into OLEDs, resulting in improved efficiency and stability of light emission .
Data Tables
Mechanism of Action
The mechanism of action of [6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares [6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine with four analogous pyridine methanamine derivatives:
Functional and Pharmacological Differences
Lipophilicity and Solubility
- The 2,5-dimethylphenoxy group in the target compound increases lipophilicity (predicted logP ~2.5–3.0) compared to the methoxy analog (logP ~0.8–1.2) . This may enhance membrane permeability but reduce aqueous solubility.
Electronic Effects
- Electron-donating groups (e.g., methyl in 2,5-dimethylphenoxy) increase electron density on the pyridine ring, which could favor interactions with electron-deficient biological targets.
- Electron-withdrawing groups (e.g., CF3 in ’s compound) may enhance binding to nucleophilic sites in enzymes or receptors .
Steric Considerations
Biological Activity
[6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine is a synthetic organic compound characterized by a pyridine ring substituted with a 2,5-dimethylphenoxy group. Its chemical formula is C15H18N2O, with a molecular weight of 246.32 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves several key reactions:
- Oxidation : The compound can undergo oxidation using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction can be performed with sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur at the methanamine group, allowing for the introduction of different functional groups.
These synthetic routes enable the development of various derivatives that may exhibit enhanced biological activities.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. It has been studied for its effectiveness against various microorganisms, including bacteria and fungi:
- Antibacterial Activity : Compounds similar to this compound have shown promising antibacterial properties against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The minimum inhibitory concentration (MIC) values for these compounds typically range from 1 to 64 µg/mL, indicating potent activity against Gram-positive bacteria.
- Antifungal Activity : The compound has also demonstrated antifungal properties against drug-resistant Candida strains, surpassing traditional antifungal agents like fluconazole in efficacy .
Antiviral Activity
Preliminary studies suggest potential antiviral properties, although specific mechanisms and efficacy against particular viruses remain under investigation. These activities may be linked to the compound's ability to modulate enzyme activity or receptor binding within host cells .
Antiproliferative Effects
In addition to antimicrobial properties, this compound has been evaluated for its antiproliferative effects on cancer cell lines. Some derivatives have shown significant inhibitory effects on human cancer cell lines such as HCT-116 (colon cancer) and HepG-2 (liver cancer), with IC50 values indicating effective growth inhibition . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the pyridine ring enhance these antiproliferative effects.
The precise mechanism of action for this compound is still being elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, leading to alterations in cellular processes. For instance:
- Enzyme Modulation : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
- Receptor Binding : Interaction with cellular receptors may influence signaling pathways that regulate cell survival and proliferation.
Comparative Analysis
To understand the uniqueness of this compound compared to structurally similar compounds, the following table summarizes relevant compounds and their biological activities:
| Compound Name | CAS Number | Key Features | Antibacterial Activity (MIC) |
|---|---|---|---|
| 6-(3,5-Dimethylphenoxy)pyridin-2-carboxylic acid | Not listed | Contains a carboxylic acid functional group | MIC > 64 µg/mL |
| 1-[2-(2,6-Dimethylphenoxy)pyridin-3-yl]methanamine | Not listed | Different dimethyl substitution pattern | MIC < 16 µg/mL |
| (2,6-Dimethylpyridin-3-yl)methanamine | 672325-49-4 | Lacks the phenoxy substituent | MIC > 64 µg/mL |
This table highlights that the unique substitution pattern of this compound may confer distinct biological activities compared to other similar compounds.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Antibacterial Efficacy : A recent study reported the synthesis and evaluation of various pyridine derivatives, including those with dimethylphenoxy substitutions. The results indicated that certain derivatives exhibited potent antibacterial activity against resistant strains comparable to established antibiotics .
- Anticancer Research : Another study focused on evaluating antiproliferative effects in various cancer cell lines. Compounds similar to this compound demonstrated promising results in inhibiting cell growth and inducing apoptosis in tumor cells .
Q & A
Q. What are the key synthetic routes for [6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine, and how can researchers optimize reaction conditions?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution. For example, substituting a halogen (e.g., chlorine) on the pyridine ring with a 2,5-dimethylphenoxy group under basic conditions (e.g., NaH or K₂CO₃ in DMF at 80–100°C). Subsequent reduction of a nitrile or nitro group to the primary amine can be achieved via catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ . Optimization requires monitoring reaction progress with TLC or LC-MS and adjusting solvent polarity (e.g., switching from DMF to THF for sterically hindered intermediates). Evidence from similar pyridinemethanamine syntheses highlights the use of methoxy group protection/deprotection steps to avoid side reactions .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Combine 1H/13C NMR to confirm substituent positions (e.g., methoxy and methylphenoxy groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, the methanamine proton signal typically appears as a singlet near δ 3.8–4.2 ppm in DMSO-d₆. Purity can be assessed via HPLC-UV (>95% area under the curve) using a C18 column with a water/acetonitrile gradient . Contaminants like unreacted precursors require column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (argon) at −20°C in amber vials to prevent oxidation of the methanamine group. Stability tests under accelerated conditions (40°C/75% RH for 1 week) can identify degradation products, such as oxidation to nitriles or hydrolysis of the phenoxy group. Use TGA/DSC to determine thermal stability thresholds .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems or biological targets?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the pyridine ring and methanamine group. This predicts nucleophilic/electrophilic sites for ligand design or drug-target interactions. For example, the methoxy group’s electron-donating effect increases pyridine ring basicity, influencing coordination to transition metals in catalysis . Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) can prioritize in vitro assays .
Q. How to resolve contradictions in reported spectroscopic data for structural analogs?
- Methodological Answer : Cross-reference 2D NMR (COSY, HSQC) to assign overlapping signals. For instance, NOESY correlations can distinguish between para- and meta-substituted phenoxy groups. If MS data conflicts with theoretical values (e.g., [M+H]+ m/z 242.1 vs. observed 242.3), recalibrate the instrument using a certified standard (e.g., sodium trifluoroacetate clusters) . Contradictions in melting points may arise from polymorphic forms—characterize via PXRD .
Q. What strategies mitigate low yields in multi-step syntheses of derivatives?
- Methodological Answer : Use design of experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry). For example, a Plackett-Burman design revealed that excess amine (1.5 eq.) and slow addition of the coupling agent (EDC·HCl) improved yields in amide derivatives by 30% . Flow chemistry can enhance reproducibility in hazardous steps (e.g., diazotization) .
Q. How to validate the compound’s biological activity while minimizing off-target effects?
- Methodological Answer : Employ chemo proteomics (e.g., activity-based protein profiling) to identify binding partners in cell lysates. Pair with CRISPR-Cas9 knockout of putative targets to confirm mechanism-of-action. For example, if the compound inhibits a kinase, compare IC₅₀ values in wild-type vs. kinase-null cell lines . Use metabolomics (LC-MS/MS) to track downstream effects on pathways like apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
